molecular formula C24H19N3O3 B12927506 6-Morpholin-4-yl-2,3-diphenylquinoxaline-5,8-dione CAS No. 14334-11-3

6-Morpholin-4-yl-2,3-diphenylquinoxaline-5,8-dione

Cat. No.: B12927506
CAS No.: 14334-11-3
M. Wt: 397.4 g/mol
InChI Key: WOODRQOVJDPJOU-UHFFFAOYSA-N
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Description

6-Morpholino-2,3-diphenylquinoxaline-5,8-dione: is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Morpholino-2,3-diphenylquinoxaline-5,8-dione typically involves the condensation of appropriate precursors. One common method includes the reaction of 2,3-diphenylquinoxaline-5,8-dione with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or acetonitrile, and may require heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Morpholino-2,3-diphenylquinoxaline-5,8-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxalines .

Scientific Research Applications

6-Morpholino-2,3-diphenylquinoxaline-5,8-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Morpholino-2,3-diphenylquinoxaline-5,8-dione involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application, but common targets include DNA, proteins, and cellular receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Morpholino-2,3-diphenylquinoxaline-5,8-dione is unique due to the combination of morpholino and diphenyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications .

Properties

CAS No.

14334-11-3

Molecular Formula

C24H19N3O3

Molecular Weight

397.4 g/mol

IUPAC Name

6-morpholin-4-yl-2,3-diphenylquinoxaline-5,8-dione

InChI

InChI=1S/C24H19N3O3/c28-19-15-18(27-11-13-30-14-12-27)24(29)23-22(19)25-20(16-7-3-1-4-8-16)21(26-23)17-9-5-2-6-10-17/h1-10,15H,11-14H2

InChI Key

WOODRQOVJDPJOU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=O)C3=NC(=C(N=C3C2=O)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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